1. Lipophilicity (LogP) Comparison Across Trifluoroindoline Regioisomers and Mono-Fluorinated Analogs
Lipophilicity governs passive membrane permeation, solubility, and non-specific protein binding. The target compound, 4,5,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole, has a vendor-computed consensus LogP in the range 2.66–2.81 [1], placing it between the more polar aromatic 4,5,7-trifluoro-1H-indole (LogP 2.5) [2] and the more lipophilic mono-fluorinated analog 5-fluoro-3,3-dimethylindoline (XLogP 2.9) . The fully hydrogenated parent 3,3-dimethylindoline has a predicted LogP of ~1.85–2.0 . The approximate 0.8 log unit increase from the non-fluorinated parent to the target compound is attributed to the three aromatic fluorine atoms, while the 0.3 log unit elevation over the aromatic trifluoroindole reflects the positive contribution of the gem-dimethyl group.
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP 2.66 (Chemspace) to 2.81 (Leyan) |
| Comparator Or Baseline | 4,5,7-Tri-fluoro-1H-indole: LogP 2.5; 5-Fluoro-3,3-dimethylindoline: XLogP 2.9; 3,3-Dimethylindoline: LogP ~1.85 |
| Quantified Difference | +0.16 to +0.31 vs. aromatic trifluoroindole; –0.09 to –0.24 vs. 5-fluoro-3,3-dimethylindoline; +0.8 vs. non-fluorinated parent |
| Conditions | Computed/ predicted LogP values from vendor databases; experimental LogP data are not publicly available for this compound |
Why This Matters
For procurement, this LogP band (mid-2s) balances permeability with aqueous solubility and reduces non-specific protein binding risk relative to more lipophilic mono-fluorinated 3,3-dimethylindolines (XLogP >2.9), making it a rational choice for lead-like library enumeration.
- [1] Chemspace. 4,5,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole. LogP 2.66. View Source
- [2] Chemspace. 4,5,7-Trifluoro-1H-indole. LogP 2.5. View Source
